N-TERT-BUTYL-2-(3-METHYLBUTANESULFONYL)BENZAMIDE
Description
N-TERT-BUTYL-2-(3-METHYLBUTANESULFONYL)BENZAMIDE is a chemical compound that belongs to the class of N-tert-butyl amides. These compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. The presence of the tert-butyl group and the sulfonyl group in its structure imparts unique chemical properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-tert-butyl-2-(3-methylbutylsulfonyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-12(2)10-11-21(19,20)14-9-7-6-8-13(14)15(18)17-16(3,4)5/h6-9,12H,10-11H2,1-5H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWIKQOWKKEXBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCS(=O)(=O)C1=CC=CC=C1C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-2-(3-METHYLBUTANESULFONYL)BENZAMIDE can be achieved through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as Cu(OTf)2. This method is efficient and yields high purity products under solvent-free conditions at room temperature . Another method involves the reaction of tert-butyl benzoate with nitriles catalyzed by Zn(ClO4)2·6H2O under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of catalyst and reaction conditions may vary depending on the desired yield and purity. The use of solvent-free conditions and recyclable catalysts is preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-TERT-BUTYL-2-(3-METHYLBUTANESULFONYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-TERT-BUTYL-2-(3-METHYLBUTANESULFONYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-TERT-BUTYL-2-(3-METHYLBUTANESULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- N-TERT-BUTYL-3-(TERT-BUTYLAMINO)SULFONYL)BENZAMIDE
- N-TERT-BUTYL-2-(METHYLSULFONYL)BENZAMIDE
Uniqueness
N-TERT-BUTYL-2-(3-METHYLBUTANESULFONYL)BENZAMIDE is unique due to the presence of the 3-methylbutanesulfonyl group, which imparts distinct chemical properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
